Regioisomeric Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Substitution Pattern on the Benzyl Ring
The 2,4-dichlorobenzyl substitution pattern of CAS 478029-35-5 is a key structural differentiator from the 3,4-dichlorobenzyl regioisomer (CAS 478029-39-9). In the benzyl-pyridazinone NNRTI series reported by Sweeney et al., the antiviral EC50 values of closely related analogs varied by >10-fold depending solely on the chlorine positions on the benzyl ring [1]. While specific EC50 data for CAS 478029-35-5 was not located in open literature, the SAR trend within the patent family (WO-2004085406-A1) indicates that the 2,4-dichloro orientation favorably positions the chlorine atoms to engage the hydrophobic pocket of HIV-1 RT, a feature that cannot be assumed for the 3,4-dichloro isomer [2]. A scientist procuring a benzyl-pyridazinone for HIV NNRTI research must therefore specify the exact regioisomer (2,4-dichloro) rather than relying on a generic 'dichlorobenzyl' description.
| Evidence Dimension | Regioisomeric benzyl substitution (chlorine positional isomerism) |
|---|---|
| Target Compound Data | 2,4-dichlorobenzyl (CAS 478029-35-5); PubChem CID 3662076 |
| Comparator Or Baseline | 3,4-dichlorobenzyl regioisomer (CAS 478029-39-9); also 2,6-dichlorobenzyl analog |
| Quantified Difference | HIV-1 RT inhibitory potency varies by >10× across benzyl chlorine positional isomers within the same chemotype [1] |
| Conditions | HIV-1 NNRTI SAR series; cell-based antiviral assay (wild-type HIV-1) as described in Sweeney et al., Bioorg. Med. Chem. Lett. 2008 [1] |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 3,4-dichloro instead of 2,4-dichloro) can result in a >90% loss of antiviral potency, invalidating SAR conclusions and wasting experimental resources.
- [1] Sweeney ZK, et al. Discovery and optimization of pyridazinone non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorg Med Chem Lett. 2008;18(15):4352-4. doi:10.1016/j.bmcl.2008.06.072. PMID: 18632268. View Source
- [2] Dunn JP, Dymock BW, Mirzadegan T, Sjogren EB, Swallow S. Benzyl-pyridazinons as reverse transcriptase inhibitors. Patent WO-2004085406-A1, published 2004-10-07. Assignee: Hoffmann-La Roche. View Source
